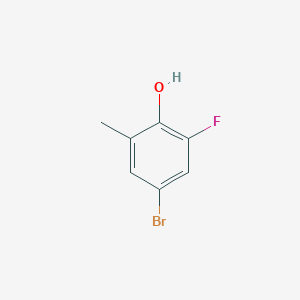

4-Bromo-2-fluoro-6-methylphenol

Descripción general

Descripción

4-Bromo-2-fluoro-5-methylphenol is a chemical compound with the molecular weight of 205.03 . The IUPAC name for this compound is 4-bromo-2-fluoro-5-methylphenol . The InChI code for this compound is 1S/C7H6BrFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-5-methylphenol is characterized by the presence of bromine, fluorine, and a methyl group attached to a phenol ring . The exact positions of these groups on the phenol ring can be determined by the numbering in the compound’s name .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluoro-5-methylphenol include its molecular weight of 205.03 , its solid physical form . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Molecular Structure and Ligand Potential

- DFT Computational Studies: A study detailed the molecular structure, electrostatic potential, and orbital energies of a closely related compound, highlighting its potential as a multidentate ligand capable of forming metal complexes with different coordination geometries. The large energy gap between the highest occupied and lowest unoccupied molecular orbitals indicates high chemical stability and hardness (Tanak, 2019).

Synthesis and Characterization

- Fluorination Techniques: Research on the fluorination of bromomethylphenols using xenon difluoride revealed pathways to synthesize derivatives, which are crucial for further chemical applications and studies, underlining the importance of precise synthetic routes in creating functionalized phenolic compounds (Koudstaal & Olieman, 2010).

Biological Activities

- Antioxidant and Anticancer Activities: A study on methylated and acetylated derivatives of natural bromophenols demonstrated significant antioxidant and anticancer activities, suggesting the potential of 4-Bromo-2-fluoro-6-methylphenol derivatives in drug development (Dong et al., 2022).

Chemosensors and Detection

- Metal Ion Detection: Two bromoaniline-based Schiff base chemosensors, derived from bromophenols, showed selective detection of Cu2+ and Zn2+ ions, demonstrating the compound's potential in developing sensitive and selective chemosensors for environmental and biological applications (Das et al., 2021).

Environmental Impact and Toxicology

- Toxicology of Brominated Phenols: A review on 2,4,6-Tribromophenol, a structurally similar compound, covered its environmental concentrations, toxicokinetics, and toxicodynamics, highlighting the ecological relevance and potential health risks associated with bromophenols, thus stressing the need for careful consideration in their applications (Koch & Sures, 2018).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-6-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQJUBRMJNLREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

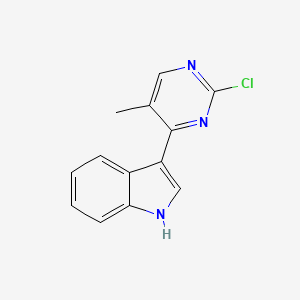

![2-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3170629.png)

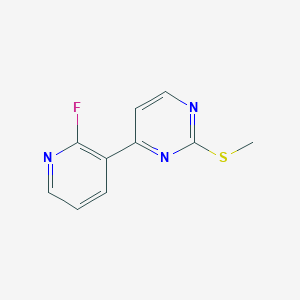

![6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3170635.png)

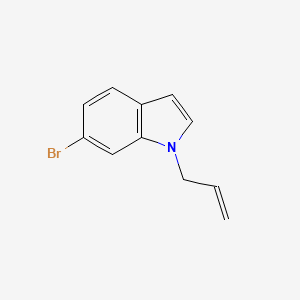

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B3170672.png)

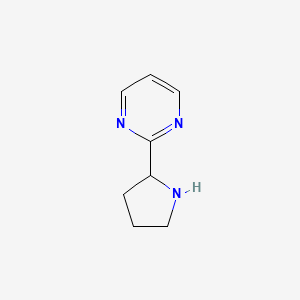

![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)